1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(2-chloro-5-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c21-16-6-5-13(23(26)27)11-15(16)19(25)22-9-7-20(8-10-22)12-17(24)14-3-1-2-4-18(14)28-20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBXQILEVIXYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one typically involves multiple steps, starting with the preparation of the core spiro[chroman-2,4'-piperidin]-4-one structure. This can be achieved through a series of reactions including cyclization, nitration, and chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound's properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of anilines or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
Activity Profiles:
- Compound 16 (sulfonyl bridge): Exhibited potent cytotoxicity with IC50 values of 0.31–5.62 µM across three cancer cell lines (MCF-7, A2780, HT-29). Mechanistic studies revealed induction of apoptosis (3-fold increase in early apoptosis) and cell cycle arrest at sub-G1 and G2-M phases .
- Compound 40: Demonstrated moderate activity against B16F10 melanoma (IC50 = 13.15 µM) but high selectivity (SI = 13.37), suggesting reduced off-target toxicity .
- Compound 15 (trimethoxyphenyl): Weak activity (IC50 = 18.77–47.05 µM), indicating steric hindrance or reduced electronic compatibility with targets .
- Its dichloro substitution may enhance lipophilicity compared to the target compound’s nitro group .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs) :
- The sulfonyl group in Compound 16 significantly enhances cytotoxicity, likely due to improved binding affinity or metabolic stability .
- The nitro group in the target compound may similarly enhance reactivity or target engagement, though direct data are unavailable.
Steric Effects :
- Bulky substituents like trimethoxyphenyl (Compound 15) reduce activity, likely by obstructing binding pockets .
Data Tables
Table 1: Cytotoxicity of Key Analogs
Table 2: Structural and Spectral Comparison
Biological Activity
1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article reviews the compound's biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spiro structure that combines a chroman and a piperidinone moiety with a 2-chloro-5-nitrobenzoyl group. This configuration contributes to its distinctive chemical properties and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 1'-(2-chloro-5-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
| Molecular Formula | C20H17ClN2O5 |
| Molecular Weight | 396.81 g/mol |
| CAS Number | 877811-05-7 |
The biological activity of this compound primarily involves its role as an HDAC inhibitor. HDACs are crucial in regulating gene expression through the modification of histones, and their inhibition can lead to the activation of tumor suppressor genes and apoptosis in cancer cells. The compound likely binds to the active site of HDAC enzymes, preventing substrate binding and subsequent deacetylation processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of spiro[chroman-2,4'-piperidin] have been investigated for their efficacy against various cancer cell lines. The presence of the nitro group is believed to enhance the compound's cytotoxicity by facilitating electron transfer processes that lead to increased oxidative stress within cancer cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines, including breast and colon cancer cells. The compound has shown IC50 values in the low micromolar range, indicating potent activity .
Case Studies
- Study on HDAC Inhibition : A study focused on various spiro compounds found that this compound effectively inhibited HDAC activity in human cancer cell lines. The study reported a dose-dependent increase in histone acetylation levels, correlating with reduced cell proliferation .
- Cytotoxicity Assays : Another investigation evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated that treatment with the compound led to significant cell death compared to control groups, with flow cytometry analysis revealing increased apoptosis markers .
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of Spiro Structure : Initial cyclization reactions are conducted to form the core spiro structure.
- Nitration and Chlorination : Subsequent nitration introduces the nitro group, followed by chlorination to produce the final compound.
- Purification : The product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
